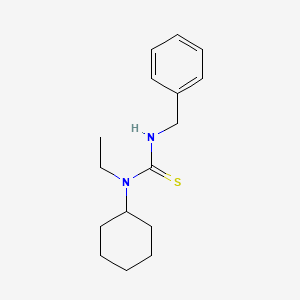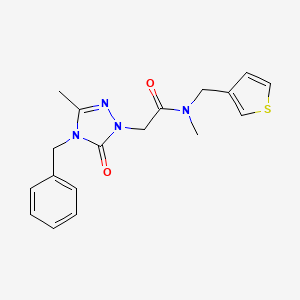![molecular formula C19H20N4OS B5554015 N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide](/img/structure/B5554015.png)
N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives involves strategic functionalization and cyclization reactions. For instance, the synthesis of similar triazole carboxamides has been achieved by reactions involving nucleophilic centers against electrophiles, leading to the formation of chiral structures (Hajji et al., 2002). Additionally, copper-catalyzed intramolecular cyclization of enamides has been reported for the synthesis of oxazoles, a process that might be analogous or relevant to the synthesis of triazole derivatives (Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure and conformation of triazole derivatives are often stabilized by intramolecular and intermolecular hydrogen bonding. X-ray diffraction crystallography has been utilized to establish the molecular conformation of similar compounds, highlighting the role of hydrogen bonding in molecular packing (Shen et al., 2013).
Chemical Reactions and Properties
Triazole compounds exhibit diverse reactivity towards various reagents, leading to a wide array of chemical transformations. For example, the chemoselective reactions of triazole derivatives with electrophiles have been explored, showcasing the versatility of these compounds in synthetic chemistry (Hajji et al., 2002). This reactivity is crucial for the functionalization and further derivatization of triazole compounds.
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and intermolecular interactions. The solid-state structure and properties can be deduced from X-ray crystallography studies, which reveal the packing and hydrogen bonding patterns within the crystal lattice (Shen et al., 2013).
Chemical Properties Analysis
The chemical properties of "N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide" would include its reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for further functionalization. The chemoselective reactions and synthesis of chiral structures from related compounds provide insights into the chemical behavior and potential applications of triazole derivatives (Hajji et al., 2002).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Synthesis of Oxazoles and Thiazoles
Research has demonstrated methods for synthesizing oxazoles and thiazoles, which are crucial in drug development and materials science. For example, Kumar et al. (2012) detailed a two-step synthesis of 2-phenyl-4,5-substituted oxazoles, emphasizing the role of intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides. This method showcases the chemical's utility in synthesizing complex heterocyclic compounds (Kumar et al., 2012).
Anticancer Potential
Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, evaluating them as potent anticancer agents. This highlights the compound's potential scaffold for developing new cancer treatments (Gomha et al., 2017).
Biological Activities
Antimicrobial and Antifungal Activities
The chemical structure related to N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide has been explored for antimicrobial properties. Fuloria et al. (2009) described the synthesis of derivatives that showed significant antibacterial and antifungal activities, illustrating the compound's relevance in developing new antimicrobial agents (Fuloria et al., 2009).
Chemoselective Synthesis
Kumar et al. (2013) reported an efficient route to synthesize thiazoles via chemoselective thionation-cyclization of enamides. This demonstrates the compound's versatility in organic synthesis, providing pathways to novel thiazole derivatives with potential biological activities (Kumar et al., 2013).
Eigenschaften
IUPAC Name |
N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-23-18(21-22-19(23)25-2)15-9-11-16(12-10-15)20-17(24)13-8-14-6-4-3-5-7-14/h3-7,9-12H,8,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPVEQGZCBWKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5553937.png)

![4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5553951.png)
![3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5553962.png)
![methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5553966.png)

![5-methyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5553979.png)
![5-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553987.png)
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5553996.png)
![8-[(2'-methoxy-4-biphenylyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554003.png)
![5-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5554007.png)

![3-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5554030.png)
![6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5554036.png)